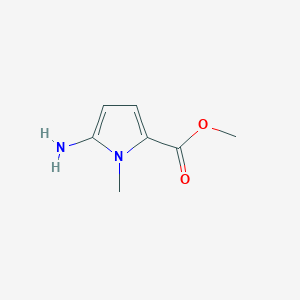
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .
Molecular Structure Analysis
The InChI code for “Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 . The SMILES string representation is O=C(OC)C1=CC=C(N)N1C .Physical And Chemical Properties Analysis
“Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate” is a solid .Scientific Research Applications
Antidiabetic Activity
The pyrrole-2-carboxaldehyde (Py-2-C) skeleton, which is closely related to Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate, has been identified in biomarkers for diabetes. Pyrrole derivatives are involved in the formation of advanced glycation end products (AGEs), which are significant in the pathogenesis of diabetes .
Antitubercular Agents
Pyrrole analogs have shown promise as antitubercular agents. For instance, compounds with a pyrrole moiety have demonstrated inhibitory activity against isoniazid-resistant strains of tuberculosis, suggesting that Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate could be a valuable scaffold for developing new antitubercular drugs .
Anticancer Potential
The pyrrole subunit is a common feature in many anticancer agents. Given its structural similarity, Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate may serve as a precursor or an active moiety in the synthesis of potential anticancer drugs .
Anti-inflammatory Applications
Pyrrole derivatives are known to possess anti-inflammatory properties. This suggests that Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate could be used in the development of new anti-inflammatory medications .
Antiviral Activity
Compounds containing the pyrrole ring have been identified as inhibitors of reverse transcriptase in HIV-1 and other viral DNA polymerases. This indicates that Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate could be explored for its antiviral applications .
Fungicidal Properties
The pyrrole unit is a component of various fungicides. Research into Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate could lead to the development of new fungicidal formulations with improved efficacy .
Role in Redox Cycling Reactions
Pyrrole-containing compounds are involved in redox cycling reactions within biological systems. Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate could be studied for its role in mimicking or influencing these essential biochemical processes .
Natural Product Synthesis
Pyrrole derivatives are found in natural products with various biological activities. Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate could be utilized in the synthesis of complex natural products, potentially leading to the discovery of new drugs or bioactive molecules .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The hazard statements include H301 (Toxic if swallowed) . Precautionary measures include P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets and their roles are yet to be elucidated.
Pharmacokinetics
It is known that the compound has a molecular weight of 14014 , which could potentially influence its pharmacokinetic properties.
properties
IUPAC Name |
methyl 5-amino-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONOJFVXWDLLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582067 | |
| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
166182-90-7 | |
| Record name | Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

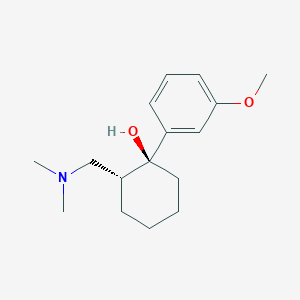
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
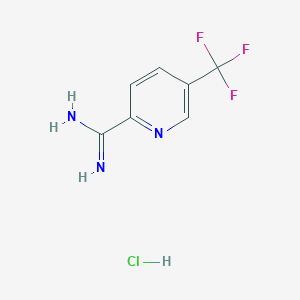
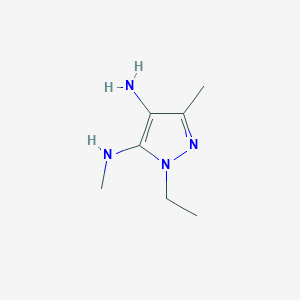
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)
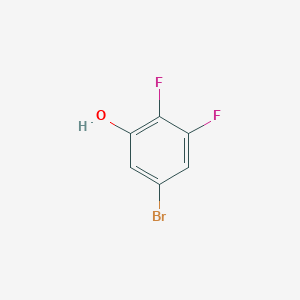
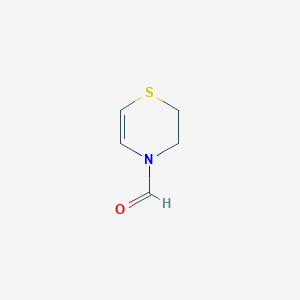
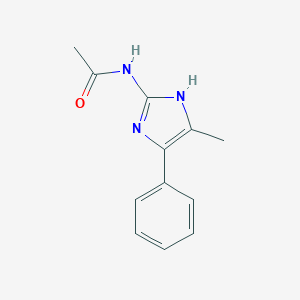
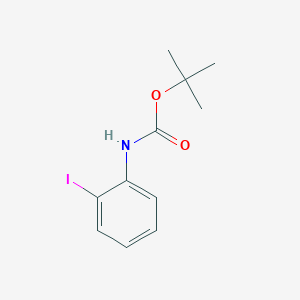
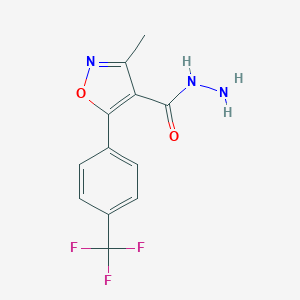


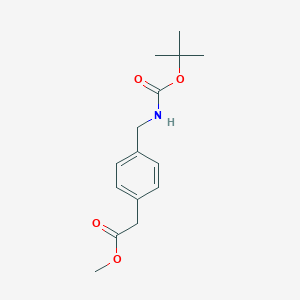
![3-tert-Butylisoxazolo[5,4-c]isoxazole](/img/structure/B63002.png)